Tematropium
Overview
Description
It plays a crucial role in platelet adhesion, activation, and aggregation, which are essential processes in hemostasis and thrombosis . HGP6 has emerged as a promising target for anti-thrombotic therapies due to its limited role in hemostasis but significant contribution to thrombosis and ischemic stroke .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of HGP6 involves the expression of the human glycoprotein VI gene in a suitable host system. This can be achieved through genetic engineering techniques, where the gene encoding HGP6 is inserted into a plasmid vector and introduced into host cells such as bacteria or yeast. The host cells are then cultured under specific conditions to produce the protein .
Industrial Production Methods
For industrial-scale production, HGP6 can be produced using mammalian cell lines, such as Chinese hamster ovary cells, which are commonly used for the production of recombinant proteins. The cells are cultured in bioreactors, and the protein is purified using chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
HGP6 undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other reactive oxygen species under physiological conditions.
Reduction: Dithiothreitol or β-mercaptoethanol under denaturing conditions.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products Formed
Oxidation: Formation of disulfide bonds and structural changes in HGP6.
Reduction: Denatured HGP6 with broken disulfide bonds.
Substitution: Mutant forms of HGP6 with specific amino acid substitutions.
Scientific Research Applications
HGP6 has a wide range of scientific research applications, including:
Chemistry: Studying the structure-function relationship of glycoproteins and their interactions with ligands.
Biology: Investigating the role of HGP6 in platelet function and its involvement in hemostasis and thrombosis.
Medicine: Developing anti-thrombotic therapies targeting HGP6 to prevent thrombosis and ischemic stroke.
Industry: Producing recombinant HGP6 for use in diagnostic assays and therapeutic applications.
Mechanism of Action
HGP6 exerts its effects by binding to collagen and fibrin, which triggers platelet activation through the immunoreceptor tyrosine-based activation motif (ITAM) signaling pathway . This pathway involves the phosphorylation of specific tyrosine residues, leading to the activation of downstream signaling molecules and the formation of a hemostatic plug . HGP6 also interacts with other platelet receptors and signaling pathways, contributing to its role in platelet adhesion, activation, and aggregation .
Comparison with Similar Compounds
HGP6 is unique compared to other glycoproteins due to its specific role in platelet function and its potential as an anti-thrombotic target . Similar compounds include:
Glycoprotein Ib-IX-V: Another platelet receptor involved in platelet adhesion and activation.
Integrin αIIbβ3: A platelet receptor that mediates platelet aggregation.
P-selectin: A cell adhesion molecule involved in platelet-leukocyte interactions.
HGP6 stands out due to its specific binding to collagen and fibrin and its unique signaling pathway, making it a promising target for therapeutic interventions .
Properties
IUPAC Name |
1-O-(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-O-ethyl 2-phenylpropanedioate;methyl sulfate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28NO4.CH4O4S/c1-4-24-19(22)18(14-8-6-5-7-9-14)20(23)25-17-12-15-10-11-16(13-17)21(15,2)3;1-5-6(2,3)4/h5-9,15-18H,4,10-13H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMCBOIUJONUGH-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)C(=O)OC2CC3CCC(C2)[N+]3(C)C.COS(=O)(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60921242 | |
Record name | 3-[(3-Ethoxy-3-oxo-2-phenylpropanoyl)oxy]-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium methyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60921242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113932-41-5 | |
Record name | 3-[(3-Ethoxy-3-oxo-2-phenylpropanoyl)oxy]-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium methyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60921242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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